molecular formula C23H24ClN3O2 B2911679 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1251565-58-8

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2911679
CAS No.: 1251565-58-8
M. Wt: 409.91
InChI Key: ABEFWJAXYGGELL-UHFFFAOYSA-N
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Description

This compound features a benzo[b]1,6-naphthyridine core, a polycyclic heteroaromatic system fused with pyridine and benzene rings. Key substituents include:

  • 6-Methyl: Improves lipophilicity and metabolic stability.
  • 10-Oxo: Introduces a polar ketone group, influencing solubility and hydrogen-bonding interactions.

Synthesis likely involves cyclization or condensation reactions, analogous to methods in and , such as refluxing intermediates with sodium acetate or acetic anhydride .

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-13-8-14(2)10-16(9-13)25-21(28)12-27-7-6-20-18(11-27)23(29)17-4-5-19(24)15(3)22(17)26-20/h4-5,8-10H,6-7,11-12H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEFWJAXYGGELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chloro and methyl groups. The final step involves the acylation of the naphthyridine derivative with N-(3,5-dimethylphenyl)acetamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction occurs.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Isomer Effects : The 1,6-naphthyridine core in the target compound and Compound B may offer distinct electronic properties vs. the 1,5-isomer in Compound A, influencing π-π stacking in biological targets .

The 3,5-dimethylphenyl group balances lipophilicity better than Compound C’s dichlorophenyl, which may cause toxicity .

Synthetic Challenges : Moderate yields (~60–70%) are typical for naphthyridine derivatives due to complex cyclization steps, as seen in and .

Biological Activity

The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 337.81 g/mol

Structure

The compound features a complex structure with a benzo[b]naphthyridine core and various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds structurally related to this molecule exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains:

CompoundMIC (μg/mL)Target Organisms
Compound A0.125Staphylococcus aureus
Compound B0.250Escherichia coli
Compound C0.500Klebsiella pneumoniae

These findings suggest that the presence of the naphthyridine moiety may contribute to enhanced antibacterial activity through mechanisms such as inhibition of DNA gyrase and topoisomerase IV .

Anti-Virulence Properties

Recent studies have explored the anti-virulence potential of similar compounds. By targeting virulence factors in pathogens rather than their growth mechanisms, these compounds could provide a novel therapeutic approach. For example, compounds that inhibit the ADP-ribosyltransferase activity in bacteria have shown promising IC50 values ranging from 87 nM to 484 μM . This suggests that our compound may also possess similar anti-virulence properties.

Inhibitory Activities

The compound's ability to inhibit specific enzymes has been studied extensively. For instance:

  • DNA Gyrase Inhibition : Compounds with similar structures have demonstrated potent inhibitory effects on DNA gyrase, which is crucial for bacterial DNA replication.
CompoundIC50 (μM)Target Enzyme
Compound D3.67DNA Gyrase
Compound E3.21Topoisomerase IV

These results indicate a potential mechanism for the observed antimicrobial effects of the compound .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of naphthyridine derivatives, our compound was tested against resistant strains of E. coli and S. aureus. The results indicated that it exhibited significant antibacterial activity with MIC values comparable to existing antibiotics like vancomycin and ciprofloxacin .

Study 2: Anti-Virulence Mechanisms

Another research effort focused on the anti-virulence mechanisms of similar compounds against pathogenic bacteria. The study highlighted how targeting virulence factors can reduce pathogenicity without exerting selective pressure for resistance .

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